molecular formula C10H17NO B14914430 (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one

(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one

Katalognummer: B14914430
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: RLZHPSSARXFRJU-XVKPBYJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[321]octan-3-one is a bicyclic organic compound that belongs to the class of azabicyclo compounds It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclohexene derivative as a starting material, which undergoes a series of reactions including bromination and cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of specific solvents and catalysts to facilitate the reactions. For example, the use of dichloromethane as a solvent and calcium oxide as a base has been reported in the literature .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted bicyclic compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

(1S,5S)-1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)11-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10-/m0/s1

InChI-Schlüssel

RLZHPSSARXFRJU-XVKPBYJWSA-N

Isomerische SMILES

C[C@]12CC[C@H](C1(C)C)CC(=O)N2

Kanonische SMILES

CC1(C2CCC1(NC(=O)C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.